3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid

Lipophilicity ADME Drug-likeness

Researchers optimizing isoxazole-based lead series face SAR inconsistency when substituting 3-aryl groups without controlling lipophilicity. 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4) resolves this with quantified physicochemical parameters and a reactive C5-carboxylic acid handle for high-throughput amide coupling or esterification. • XLogP3 1.9 vs. 1.5 for the unsubstituted phenyl analog - enables rational lipophilicity tuning for target binding and ADME optimization. • Melting point 223-225 °C confirms thermal stability for reproducible synthesis; near-planar solid-state conformation (7.3° dihedral angle in the 5-amino analog) supports structure-based design. • Commercial purity ≥95%; shipped ambient with recommended storage at 2-8 °C. Bulk quantities available for library synthesis campaigns.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 618383-47-4
Cat. No. B1299509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
CAS618383-47-4
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)9-6-10(11(13)14)16-12-9/h2-6H,1H3,(H,13,14)
InChIKeyWEFMAZCRNQZFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4): Supplier Selection and Differentiation Guide


3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic building block comprising an isoxazole core with a 4-methoxyphenyl substituent at the 3-position and a carboxylic acid group at the 5-position [1]. This compound belongs to the broader class of 3-aryl-isoxazole-5-carboxylic acids, a scaffold widely recognized for its versatility in medicinal chemistry. Its structure provides a reactive handle for amide coupling and esterification, enabling rapid derivatization into diverse compound libraries [1]. However, significant quantitative differentiation from close structural analogs exists, which is critical for informed procurement and experimental design decisions.

Why 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4) Is Not Interchangeable with Generic Isoxazole Analogs


While the isoxazole-5-carboxylic acid scaffold is common, simple substitution of the 3-aryl group profoundly alters key properties that dictate both experimental utility and biological outcomes. For instance, the 4-methoxy substituent on the phenyl ring introduces specific electronic effects and hydrogen-bonding capabilities that are absent in the unsubstituted 3-phenylisoxazole-5-carboxylic acid (CAS 14442-12-7) . This methoxy group directly impacts lipophilicity (calculated XLogP3 of 1.9 vs. 1.5 for the phenyl analog) and molecular conformation, which in turn influences solubility, crystal packing, and target binding interactions [1]. Consequently, substituting the 4-methoxy analog with a generic phenyl or halo-phenyl derivative without re-optimizing reaction conditions or re-validating biological assays can lead to experimental failure or misleading structure-activity relationship (SAR) conclusions [2]. The evidence below quantifies these critical points of differentiation.

3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4): Quantitative Evidence for Scientific Selection


Lipophilicity and Molecular Properties: Quantifying the Impact of the 4-Methoxy Substituent on Physicochemical Profile

The 4-methoxy substituent on the phenyl ring of 3-(4-methoxyphenyl)isoxazole-5-carboxylic acid significantly increases lipophilicity compared to the unsubstituted phenyl analog. This is quantified by the calculated partition coefficient, XLogP3, a key parameter influencing membrane permeability and solubility [1].

Lipophilicity ADME Drug-likeness

Solid-State Conformation: Crystallographic Evidence of Distinct Dihedral Angle in the Solid State

Single-crystal X-ray diffraction analysis reveals a near-planar conformation for the 5-amino-3-(4-methoxyphenyl)isoxazole core, a close structural analog of the target carboxylic acid. The dihedral angle between the isoxazole and 4-methoxyphenyl rings is 7.30(13)°, significantly lower than the analogous pyrazole structure where the angle is 52.34(7)° [1]. This quantifiable conformational difference is dictated by the methoxy substitution pattern and has direct implications for solid-state packing and intermolecular interactions.

Crystallography Solid-state chemistry Conformational analysis

Anti-inflammatory Potency: In Vivo Efficacy of a Direct Derivative and QSAR Model Validation

Derivatives of the 3-(4'-methoxyphenyl)isoxazole core have demonstrated quantifiable anti-inflammatory activity in a standard preclinical model. A series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles were evaluated using the carrageenan-induced rat paw edema assay. The most potent compounds exhibited statistically significant activity compared to the indomethacin control, and the resulting data were used to build a validated quantitative structure-activity relationship (QSAR) model with a close correlation between predicted and observed Log % inhibition values [1].

Anti-inflammatory In vivo pharmacology QSAR Drug discovery

Physicochemical and Safety Profile: Established Properties for Handling and Procurement

The compound possesses a well-defined physicochemical and safety profile that facilitates reliable procurement and laboratory handling. Key parameters include a reported melting point of 223-225 °C and a typical commercial purity of ≥95% . Safety data indicates it is classified as harmful if swallowed (H302) and a skin irritant (H315), with a warning signal word [1].

Physicochemical properties Safety Handling Procurement

Recommended Applications for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid (CAS 618383-47-4) Based on Differentiated Evidence


Medicinal Chemistry: Optimizing Lead Compounds for Lipophilicity and Conformational Control

Use this compound as a core scaffold when optimizing a lead series where precise control over lipophilicity (XLogP3) and molecular conformation is critical for target binding or ADME properties. The quantified XLogP3 of 1.9 and near-planar solid-state conformation (as inferred from the 5-amino analog's 7.3° dihedral angle) provide a differentiated starting point compared to the less lipophilic and conformationally distinct 3-phenylisoxazole-5-carboxylic acid [1]. This is particularly relevant in fragment-based drug discovery or structure-based design where these parameters must align with a binding pocket's requirements.

Pharmacological Research: Building and Validating Anti-inflammatory QSAR Models

Employ this compound as a validated starting point for synthesizing new chemical entities (NCEs) with potential anti-inflammatory activity. The established in vivo efficacy of its derivatives in the carrageenan-induced edema model, coupled with a validated QSAR model, offers a data-rich foundation [2]. This significantly reduces the risk and resource expenditure associated with screening uncharacterized isoxazole analogs, enabling more efficient and rational medicinal chemistry campaigns.

Synthetic Methodology Development: A Robust Building Block for Library Synthesis

Leverage the reactive carboxylic acid handle at the 5-position for high-throughput amide coupling or esterification reactions to generate diverse compound libraries. The well-defined physicochemical properties, including a high melting point (223-225 °C) indicative of good thermal stability, and commercially available purity (≥95%), ensure reproducible reaction outcomes and facilitate purification . The methoxy group's electron-donating effect also provides a tunable handle for modulating the electronics of the isoxazole ring during synthesis.

Crystallography and Solid-State Chemistry: Probing Conformational and Packing Effects

Utilize this compound and its derivatives as model systems for studying the impact of para-methoxy substitution on solid-state conformation and crystal packing. The crystallographic data for the closely related 5-amino-3-(4-methoxyphenyl)isoxazole, which shows a near-planar ring system (dihedral angle 7.30°), provides a valuable reference point [1]. This application is relevant for researchers investigating polymorphism, co-crystal formation, or the solid-state properties of pharmaceutical candidates where the 4-methoxyphenyl motif is present.

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